2-(2-Chlorophenyl)-5-methylbenzoic acid

Description

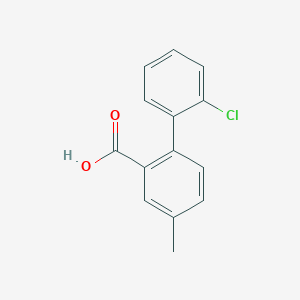

2-(2-Chlorophenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative characterized by a chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzene ring (Figure 1). Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 258.69 g/mol. The compound’s crystal structure has been resolved via X-ray diffraction, confirming the spatial arrangement of substituents . Benzoic acid derivatives like this are of interest due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXREKRKIUWDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689527 | |

| Record name | 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-56-6 | |

| Record name | 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Pharmaceutical Compounds

2-(2-Chlorophenyl)-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic effects. For instance, it has been identified as a precursor for the development of anti-inflammatory and analgesic drugs due to its potential interactions with biological systems .

B. Interaction Studies

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in inflammation and pain perception. These interactions are essential for understanding its therapeutic potential and guiding further research into its efficacy as a medicinal compound .

Agricultural Applications

A. Herbicide Development

The compound's structural features make it a candidate for developing herbicides. Its ability to inhibit certain biochemical pathways in plants can lead to effective weed management solutions. Research is ongoing to explore its effectiveness against various weed species, aiming to enhance agricultural productivity while minimizing environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anti-inflammatory Properties | Evaluated the efficacy of this compound in reducing inflammation in animal models | Demonstrated significant reduction in inflammatory markers compared to control groups |

| Herbicide Efficacy Study | Tested the effectiveness of the compound against common weed species | Showed promising results with a notable reduction in weed biomass, suggesting potential for commercial herbicide formulation |

Conclusion and Future Directions

The applications of this compound span across pharmaceuticals and agriculture, showcasing its versatility as a chemical compound. Continued research is necessary to fully elucidate its mechanisms of action and optimize its use in various formulations. Future studies should focus on:

- Further pharmacological evaluations to establish dosage guidelines and safety profiles.

- Field trials for agricultural applications to assess real-world efficacy and environmental impact.

- Exploration of novel derivatives that may enhance its therapeutic properties or reduce potential side effects.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Halogen Effects: Chlorine (electron-withdrawing) and iodine (bulky, polarizable) substituents influence reactivity and binding interactions. For example, the 3-bromo group in 2-(3-Bromobenzamido)-5-methylbenzoic acid enhances electrophilicity, facilitating cyclization to bioactive quinazolinones .

- Solubility : The glucosylated derivative from Rumex nepalensis exhibits improved water solubility due to the sugar moiety but reduced cellular permeability .

Research Findings and Structure-Activity Relationships (SAR)

- Positional Effects : Substitution at the 5-position (e.g., methyl, methoxy) enhances steric bulk and modulates electronic effects, influencing target binding.

- Halogen Diversity : Bromine and iodine increase molecular weight and polar surface area, affecting pharmacokinetics. Chlorine offers a balance between reactivity and stability.

- Functional Group Synergy : Combining electron-withdrawing (Cl, CF₃) and electron-donating (OMe, OH) groups optimizes interactions with hydrophobic and polar enzyme pockets.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-5-methylbenzoic acid, and what reagents/catalysts are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step functional group transformations. A common approach includes:

Friedel-Crafts Acylation : Introducing the methyl group via AlCl₃-catalyzed acylation of 2-chlorobenzoic acid derivatives.

Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling of aryl halides with boronic acids to attach the 2-chlorophenyl group .

Hydrolysis : Acidic or basic hydrolysis (e.g., NaOH/H₂O) converts intermediates like esters or nitriles into the carboxylic acid moiety .

- Key Reagents : Dimethylformamide (DMF) as a solvent, sodium borohydride for reductions, and chromatographic purification (e.g., silica gel) .

- Yield Optimization : Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) improve efficiency .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer :

- Purification :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

- Solid-Phase Extraction (SPE) : C18 columns remove polar impurities .

- Purity Validation :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) .

- TLC : Silica gel plates using ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.4 .

- Melting Point : Consistency with literature values (e.g., 160–162°C) confirms purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 5 increases steric hindrance, reducing reactivity at the ortho position. Computational modeling (DFT) predicts lower electrophilicity at C-4 due to electron-donating methyl .

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the para position, favoring nitration or sulfonation .

- Experimental Validation : Kinetic studies (UV-Vis monitoring) under varying pH and temperatures quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-Validation :

- NMR : Compare experimental ¹H/¹³C shifts (e.g., δ 7.8 ppm for aromatic protons) with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry; bond lengths/angles confirm substituent positions (e.g., C-Cl = 1.74 Å) .

- Dynamic Effects : Variable-temperature NMR detects conformational changes affecting shifts .

Q. How does this compound degrade under oxidative conditions, and what are the major degradation products?

- Methodological Answer :

- Degradation Pathways :

- Oxidative Cleavage : H₂O₂/Fe²⁺ generates 2-chlorobenzoic acid and formaldehyde via radical intermediates .

- Photolysis : UV light (254 nm) induces C-Cl bond cleavage, forming 2-methylbenzoic acid .

- Product Identification :

- LC-MS : m/z 170 [M+H]⁺ for 2-methylbenzoic acid .

- IR Spectroscopy : Loss of C-Cl stretch (750 cm⁻¹) confirms degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.